![molecular formula C16H9Cl2N3O3 B2636433 (Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide CAS No. 403797-78-4](/img/structure/B2636433.png)
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. DCPIB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in various synthetic and structural analysis studies. For instance, similar structures have been synthesized and characterized, providing insights into their molecular geometry, crystal structure, and bond distances, which are essential for understanding the chemical and physical properties of these compounds. This includes the study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, highlighting its crystallization in a specific space group and detailing its bond distances and hydrogen bonding patterns (Johnson et al., 2006).
Synthesis of Pharmaceuticals
Derivatives of the chemical have been involved in the synthesis of pharmaceuticals like Entacapone, a known COMT inhibitor used in Parkinson's disease treatment. The research has explored new synthetic pathways and studied the demethylation of related compounds, offering a deeper understanding of the chemical's reactivity and potential modifications (Harisha et al., 2015).
Study of Molecular Interactions and Stability
Studies have also delved into the molecular interactions and stability of similar compounds, analyzing factors like hydrogen bonding, crystal packing, and intramolecular interactions. This research provides valuable information on the stability and behavior of these compounds under various conditions, aiding in the development of materials and drugs (Fun et al., 2008).
Photoluminescence and Electronic Properties
Some derivatives have shown significant photoluminescence properties, indicating potential applications in material science, such as in the development of fluorescent dyes and optoelectronic devices. The studies on these derivatives offer insights into the relationship between structure and photoluminescent properties, guiding the design of new materials with desired optical characteristics (Kotaka et al., 2010).
Antipathogenic Activity
There's also research exploring the antipathogenic activity of thiourea derivatives related to this compound, indicating potential applications in developing new antimicrobial agents. These studies assess the interaction of these derivatives with bacterial cells and their effectiveness in combating biofilm-forming bacteria, contributing to the field of medicinal chemistry and pharmacology (Limban et al., 2011).
properties
IUPAC Name |
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3/c17-12-5-3-6-13(18)15(12)20-16(22)11(9-19)8-10-4-1-2-7-14(10)21(23)24/h1-8H,(H,20,22)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJXEDPZQGGVNQ-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.